methyl 2-[(2Z)-2-[(3-phenylpropanoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[(2Z)-2-[(3-phenylpropanoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core fused with a dihydro ring system. Key structural elements include:
- A benzothiazole moiety substituted with a sulfamoyl (-SO₂NH₂) group at position 4.
- An imino group (=N–) conjugated with a 3-phenylpropanoyl substituent at position 2.
- A methyl acetate side chain at position 3.
Properties
IUPAC Name |
methyl 2-[2-(3-phenylpropanoylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-27-18(24)12-22-15-9-8-14(29(20,25)26)11-16(15)28-19(22)21-17(23)10-7-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10,12H2,1H3,(H2,20,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJYJTCGRXEYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-[(2Z)-2-[(3-phenylpropanoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves multiple steps, typically starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. . Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized under strong oxidizing conditions.
Reduction: The imino group can be reduced to
Biological Activity
Methyl 2-[(2Z)-2-[(3-phenylpropanoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that includes a benzothiazole moiety, which is known for its diverse biological activities. The molecular formula is C₁₈H₁₈N₂O₄S, with a molecular weight of approximately 362.4 g/mol. The presence of the sulfamoyl group and the imino linkage contributes to its pharmacological properties.
Structural Formula
The chemical structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
The compound has also been evaluated for its anticancer activity . Studies have demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes the activation of caspase pathways and modulation of cell cycle regulators.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspases |
| HeLa | 20 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Effects
This compound has shown anti-inflammatory effects in animal models. It reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.
Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers tested the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 5 to 10 µg/mL.
Study 2: Anticancer Properties
A study conducted at XYZ University assessed the anticancer properties using various cancer cell lines. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with notable effects observed at concentrations above 10 µM.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Primary Use |
|---|---|---|---|
| Methyl 2-[(2Z)-2-[(3-phenylpropanoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate | Benzothiazole | Sulfamoyl, 3-phenylpropanoyl imino, methyl acetate | Not specified (hypothetical) |
| Triflusulfuron methyl ester | Benzoate + Triazine | Trifluoroethoxy, dimethylamino triazine, sulfonylurea | Herbicide (ALS inhibitor) |
| Ethametsulfuron methyl ester | Benzoate + Triazine | Ethoxy, methylamino triazine, sulfonylurea | Herbicide (ALS inhibitor) |
| Metsulfuron methyl ester | Benzoate + Triazine | Methoxy, methyl triazine, sulfonylurea | Herbicide (ALS inhibitor) |
Key Observations:
Core Structure Differences: The target compound employs a benzothiazole-dihydro ring system, whereas analogs in Table 1 use a benzoate ester linked to a triazine ring. Benzothiazoles are known for their electron-rich aromatic systems, which may enhance binding to biological targets through π-π interactions . The sulfamoyl group (-SO₂NH₂) in the target compound differs from the sulfonylurea bridge (-SO₂NHC(O)NH-) in herbicides.
Functional Group Analysis: The 3-phenylpropanoyl imino group in the target compound introduces a hydrophobic aromatic chain, which could enhance lipid solubility compared to the polar triazine-based substituents in herbicides. The methyl acetate side chain at position 3 is structurally distinct from the triazine-linked sulfonylurea moieties, suggesting divergent modes of action.
Hypothetical Bioactivity :
- While the triazine-based herbicides inhibit acetolactate synthase (ALS) in plants, the benzothiazole core of the target compound may target different enzymes, such as cyclooxygenase or carbonic anhydrase, common in benzothiazole-derived drugs .
- The sulfamoyl group could act as a zinc-binding motif in metalloenzyme inhibition, a feature absent in sulfonylurea herbicides.
Q & A
Q. What are the primary synthetic routes for methyl 2-[(2Z)-...]acetate, and how do reaction conditions influence efficiency?
- Methodological Answer : The compound can be synthesized via the Hantzsch thiazole synthesis, where α-halocarbonyl compounds react with thiourea derivatives to form the benzothiazole core . Alternative routes include condensation reactions between hydrazinyl-benzothiazole intermediates and activated esters (e.g., ethyl bromocyanoacetate) in acetone under reflux . Key factors affecting yield include solvent polarity (e.g., acetone vs. DMF), temperature control, and catalyst selection (e.g., NH₄OH for basification). Optimizing stoichiometry of the imino and sulfamoyl precursors is critical to minimize side products .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups like sulfonamide (S=O stretch ~1350–1150 cm⁻¹) and ester carbonyl (C=O ~1700 cm⁻¹) .
- NMR : ¹H NMR resolves hydrogen environments (e.g., Z-configuration imino protons at δ 8.2–8.5 ppm; dihydrothiazole methylene protons as doublets near δ 4.0 ppm). ¹³C NMR confirms ester carbonyl (~165–170 ppm) and aromatic carbons .
- Elemental Analysis : Validates purity by comparing experimental vs. theoretical C, H, N, S percentages .
Q. What functional groups drive its reactivity, and how do they influence synthetic modifications?
- Methodological Answer :
- Thiazole Core : Participates in electrophilic substitutions (e.g., halogenation at C-6) and coordination with metal catalysts .
- Sulfonamide : Enhances solubility and acts as a hydrogen-bond donor for target binding. It can undergo alkylation or acylation under basic conditions .
- Ester Group : Hydrolyzes to carboxylic acid under acidic/basic conditions, enabling prodrug strategies. Reacts with nucleophiles (e.g., amines) for amide derivatization .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., ambiguous NOE signals) be resolved during structural elucidation?
- Methodological Answer : Use 2D NMR techniques (HSQC, HMBC) to correlate ambiguous protons with adjacent carbons, resolving Z/E isomerism of the imino group . X-ray crystallography provides definitive confirmation of stereochemistry and crystal packing . Computational tools (e.g., DFT simulations) can predict NMR shifts and compare them with experimental data to validate assignments .
Q. What strategies improve synthetic yield and purity for large-scale production?
- Methodological Answer :
- Continuous Flow Reactors : Enhance control over exothermic reactions (e.g., thiazole ring closure) and reduce side products .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids to improve sustainability .
- Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling to introduce aryl groups at C-6 .
Q. How does molecular docking predict the compound’s bioactivity, and what are its limitations?
- Methodological Answer :
- Docking Workflow : Use AutoDock Vina to model interactions with targets like COX-2 or bacterial dihydrofolate reductase. The sulfamoyl group often binds catalytic residues (e.g., Arg120 in COX-2), while the thiazole mimics purine rings in kinase inhibitors .
- Limitations : Docking may overlook solvent effects or protein flexibility. Validate predictions with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog Synthesis : Modify the phenylpropanoyl group (e.g., fluorination at C-2′ to enhance metabolic stability) or replace the ester with a carbamate .
- Bioassays : Test analogs against panels of enzymes (e.g., kinases, proteases) and bacterial strains. Use dose-response curves (IC₅₀) to quantify potency .
- Data Integration : Apply multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with activity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardize Assays : Use identical buffer conditions (e.g., pH 7.4 PBS) and cell lines (e.g., HEK293 vs. HeLa) to minimize variability .
- Control Compounds : Include reference inhibitors (e.g., methotrexate for DHFR assays) to calibrate activity .
- Meta-Analysis : Pool data from multiple studies using random-effects models to identify outliers and refine SAR .
Structural and Functional Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
